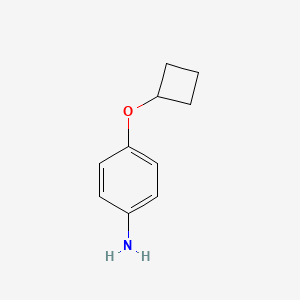
4-(Cyclobutyloxy)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Cyclobutyloxy)benzenamine” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The IUPAC name for this compound is 4-(cyclobutyloxy)aniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amine group (NH2) and a cyclobutyloxy group (C4H7O) at the para position .科学的研究の応用
Conducting Polymers and Electrochromic Devices
One area of application involves the synthesis of soluble conducting polymers and their use in electrochromic devices. A study by Yildiz et al. (2008) discusses the electrochemical polymerization of a monomer leading to homopolymer and copolymer characterized by their electronic transitions and color change capabilities. These materials are particularly relevant for dual-type complementary colored electrochromic devices, indicating potential applications of similar compounds in smart materials and display technologies (Yildiz et al., 2008).
Organic Solar Cells
Another study by Wu et al. (2009) explores the synthesis of a star-shaped molecule for application in organic solar cells (OSCs). The molecule, featuring a donor-acceptor structure, shows promising photovoltaic properties, including high open circuit voltage and power conversion efficiency. This research underscores the relevance of benzene-derived compounds in developing alternative energy solutions (Wu et al., 2009).
Advanced Materials Synthesis
In the realm of materials science, Cheng et al. (2012) report on the synthesis of benzocyclobutene- (BCB-) functionalized benzoxazine monomers and resins. These materials exhibit high cross-linking capabilities, leading to polymers with significant thermal stability and mechanical properties. Such studies demonstrate the potential of benzene and cyclobutene derivatives in creating high-performance polymers for various industrial applications (Cheng et al., 2012).
Flame Retardants in Polymers
The development of flame retardant materials is critical for enhancing fire safety in various applications. A study by Sun and Yao (2011) focuses on synthesizing phosphorus-containing flame retardants and evaluating their efficacy in epoxy resins. These compounds exhibit excellent flame retardancy and thermal stability, highlighting the importance of such chemical modifications in creating safer materials (Sun & Yao, 2011).
Nanocomposite and Electrochemical Applications
Shumyantseva et al. (2020) describe the use of electrochemical methods for the quantification of drugs and the study of their electrocatalytical conversion by cytochromes P450. This research illustrates the potential of nanocomposite materials in biosensing and pharmacological studies, offering insights into drug metabolism and interaction mechanisms (Shumyantseva et al., 2020).
作用機序
Mode of Action
Based on its structural similarity to aniline, it may undergo nucleophilic reactions In such reactions, the compound could interact with its targets, leading to changes in their function
Biochemical Pathways
Aniline and its derivatives are known to participate in various biochemical pathways . For instance, they can undergo oxidation reactions . The exact pathways affected by 4-(Cyclobutyloxy)benzenamine and their downstream effects would require further investigation.
Pharmacokinetics
Its physical properties such as being a colorless liquid and having a molecular weight of 163.22 may influence its pharmacokinetic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, storage temperature may affect its stability Additionally, factors such as pH, presence of other chemicals, and specific conditions within the biological system can influence its action and efficacy
特性
IUPAC Name |
4-cyclobutyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)
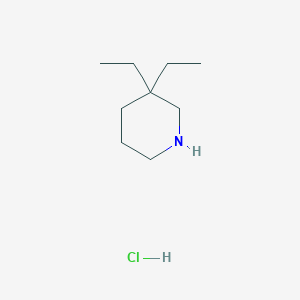
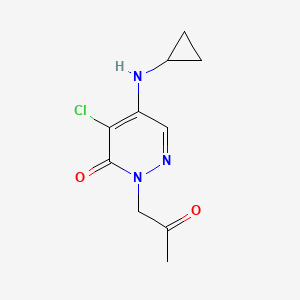
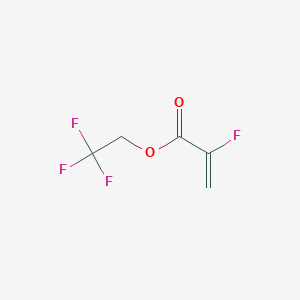

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)
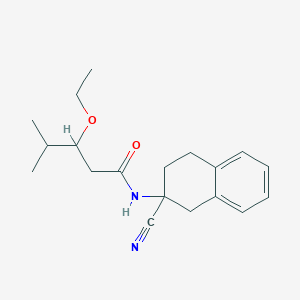
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)
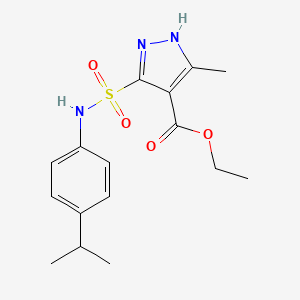
![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)